molecular formula C17H17ClN6O4 B021314 Zopiclone N-oxide CAS No. 43200-96-0

Zopiclone N-oxide

Cat. No.: B021314
CAS No.: 43200-96-0
M. Wt: 404.8 g/mol
InChI Key: IPTIKKTXLHVRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Zopiclone Metabolite Discovery

This compound emerged in the pharmacological landscape as researchers began investigating the metabolism and pharmacokinetics of zopiclone, a cyclopyrrolone hypnotic agent first introduced in 1986 by Rhône-Poulenc S.A. (now part of Sanofi). The identification of this compound as a significant metabolite came through extensive metabolic studies seeking to understand how zopiclone was processed in the body. These investigations were crucial for characterizing the complete metabolic profile of zopiclone and establishing its pharmacokinetic parameters.

Early research on zopiclone's metabolism identified several pathways, with oxidation leading to the formation of this compound recognized as one of the major routes alongside N-demethylation and oxidative decarboxylation. Studies conducted in the 1980s and early 1990s established that this compound represented approximately 11-18% of the administered dose of zopiclone, making it a significant metabolite worthy of further investigation.

Role in Modern Hypnotic Drug Development

This compound plays an important role in the understanding of modern hypnotic medications. As an active metabolite of zopiclone, albeit less potent than the parent compound, it contributes to the overall pharmacological profile of zopiclone therapy. The discovery and characterization of this compound has informed the development of newer hypnotic agents, particularly the stereoisomer eszopiclone, which was later developed and marketed as Lunesta in the United States.

The understanding of zopiclone's metabolism, including the formation of this compound, has been crucial in the development of analytical methods for therapeutic drug monitoring, forensic toxicology, and pharmacokinetic studies. Additionally, knowledge about this compound has contributed to our understanding of structure-activity relationships in cyclopyrrolone hypnotics, potentially guiding the design of new hypnotic agents with improved efficacy and safety profiles.

In modern pharmaceutical quality control, this compound is recognized as an impurity of eszopiclone, formed by the oxidation of eszopiclone. This highlights its importance not only as a metabolite in biological systems but also as a compound of interest in pharmaceutical manufacturing and quality assurance.

Properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIKKTXLHVRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962959
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43200-96-0
Record name Zopiclone N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43200-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zopiclone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOPICLONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zopiclone N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Oxidation Using Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) in acetic acid is a classical method for N-oxide synthesis. For zopiclone, this could involve dissolving the parent compound in a mixture of glacial acetic acid and 30% H₂O₂, followed by stirring at 50–60°C for 6–12 hours. The reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-reaction, neutralization with sodium bicarbonate and extraction with ethyl acetate would isolate the crude N-oxide, which could be purified via recrystallization from methanol.

Meta-Chloroperbenzoic Acid (mCPBA) Mediated Oxidation

mCPBA is a robust oxidizing agent for tertiary amines. A typical procedure involves dissolving zopiclone in dichloromethane, adding mCPBA (1.1 equivalents) at 0–5°C, and gradually warming to room temperature. After 4–6 hours, the reaction mixture is washed with sodium thiosulfate to remove excess peracid, dried over magnesium sulfate, and concentrated. Column chromatography (silica gel, ethyl acetate/methanol) would yield purified this compound.

Enzymatic Oxidation

Biological systems, particularly cytochrome P450 enzymes, catalyze N-oxide formation in vivo. While less practical for laboratory synthesis, in vitro enzymatic methods using liver microsomes or recombinant enzymes could provide insights into stereoselective oxidation pathways. This approach may require co-factors (e.g., NADPH) and optimized pH conditions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts oxidation efficiency. For example, dichloromethane’s low polarity minimizes side reactions, while acetone’s higher polarity may accelerate H₂O₂-mediated oxidation. Temperature studies from zopiclone synthesis (e.g., 60–80°C for cyclization) suggest that similar ranges could apply to N-oxide formation, though excessive heat risks decomposition.

Catalytic Additives

Phase-transfer catalysts like dimethylaminopyridine (DMAP), used in zopiclone’s synthesis to acylate intermediates, might enhance oxidation rates by stabilizing transition states. Similarly, trace metals (e.g., vanadium) could act as catalysts in H₂O₂-based systems.

Purification Strategies

This compound’s polarity necessitates tailored purification. Analogous to zopiclone’s isolation via solvent swaps (e.g., ethyl acetate to methanol), the N-oxide could be crystallized from acetonitrile/water mixtures. Chiral purity, critical for pharmacological activity, might require resolution using tartaric acid derivatives, as demonstrated in zopiclone’s enantiomeric separation.

Analytical Characterization

Confirming N-oxide formation requires advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Downfield shifts in the piperazine protons and the appearance of N-oxide-specific peaks (δ 3.5–4.5 ppm for N-O groups).

  • Mass Spectrometry (MS) : A molecular ion peak at m/z 389 (zopiclone’s molecular weight + 16 Da for the oxygen atom).

  • High-Resolution HPLC : Comparison of retention times against zopiclone and spiked standards.

Industrial-Scale Considerations

Large-scale synthesis would prioritize cost-effectiveness and safety. Hydrogen peroxide is preferable to mCPBA due to lower cost and reduced hazardous waste. Continuous flow reactors could enhance heat and mass transfer, mitigating risks of exothermic decomposition. Process parameters from zopiclone manufacturing—such as controlled cooling rates to prevent impurity formation —would apply equally to N-oxide production.

Chemical Reactions Analysis

Types of Reactions: Zopiclone N-oxide primarily undergoes reduction and hydrolysis reactions. It can be reduced back to zopiclone under specific conditions or hydrolyzed to form other degradation products .

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products:

Scientific Research Applications

Pharmacokinetic Studies

Zopiclone N-oxide plays a crucial role in pharmacokinetic research, particularly in understanding the metabolism of zopiclone. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been extensively utilized to quantify zopiclone and its metabolites, including this compound.

Case Study: Enantioselective Analysis

A study by de Albuquerque et al. (2015) developed a dispersive liquid-liquid microextraction coupled with capillary electrophoresis (DLLME-CE) method for the enantioselective analysis of zopiclone and its metabolites. This method demonstrated the utility of this compound as a reference standard in pharmaceutical metabolite profiling, highlighting its importance in bioanalytical studies related to insomnia treatment and GABA receptor modulation .

Forensic Toxicology

This compound is increasingly encountered in forensic cases, particularly involving drug-facilitated crimes and impaired driving. Its detection in biological samples is critical for toxicological assessments.

Quantitative Analysis in Urine

A validated LC-MS/MS method was employed to analyze zopiclone, N-desmethylzopiclone, and this compound in urine samples collected post-administration of zopiclone (Imovane®). This method allowed for the detection of these compounds at concentrations up to 3,000 ng/mL within 3.5 minutes . The study also revealed that degradation products like 2-amino-5-chloropyridine (ACP) could form under specific conditions, complicating the interpretation of results .

Stability Studies

Research indicates that this compound is unstable under alkaline conditions and at elevated temperatures. Understanding its stability is vital for accurate toxicological analysis.

Stability Investigations

A thesis explored the stability of zopiclone and its metabolites in biological matrices, revealing that this compound degrades rapidly under certain conditions. The findings suggested that monitoring degradation products could help estimate original concentrations in samples .

Condition Stability Impact on Analysis
Room TemperaturePoor stabilityUnderestimation of true concentration
RefrigerationStable for one weekReliable for short-term storage
FreezingStable for three monthsSuitable for long-term storage

Clinical Applications

This compound has been studied for its pharmacological effects and potential therapeutic applications beyond its role as a metabolite.

Clinical Insights

Clinical trials have shown that zopiclone exhibits anxiolytic properties, although it is less effective than traditional benzodiazepines . The understanding of its metabolites, including this compound, is essential for evaluating its overall efficacy and safety profile.

Research and Development

The ongoing research into this compound focuses on its role in drug metabolism and potential implications for developing new therapeutic agents.

Mechanism of Action

Zopiclone N-oxide itself is considered pharmacologically inactive. its formation and presence in the body are indicative of the metabolic processes involving zopiclone. Zopiclone exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedation and hypnotic effects .

Comparison with Similar Compounds

Analytical Detection and Stability

This compound is quantified alongside zopiclone and N-desmethylzopiclone in biological fluids using LC-MS/MS, with a detection limit of 0.5 µg/mL in urine . Stability studies show zopiclone degrades to 2-amino-5-chloropyridine (ACP) under alkaline conditions, but the N-oxide metabolite remains detectable for 16 hours post-dose .

Clinical and Toxicological Relevance

  • Therapeutic Role : this compound’s weak activity may contribute to residual sedation but is insufficient to replace zopiclone in efficacy .

Biological Activity

Zopiclone N-oxide (ZOPNO) is a metabolite of the hypnotic drug zopiclone, primarily used for the treatment of insomnia. Understanding its biological activity is crucial for assessing its pharmacological effects, potential side effects, and implications in clinical practice. This article reviews the pharmacokinetics, metabolic pathways, and clinical implications of ZOPNO, supported by case studies and research findings.

Pharmacokinetics and Metabolism

Zopiclone undergoes extensive metabolism, primarily through oxidation, methylation, and decarboxylation. The major metabolic pathways include:

  • N-desmethylation : This pathway converts zopiclone into N-desmethylzopiclone (NDZOP), which has active properties.
  • N-oxidation : This process leads to the formation of ZOPNO, which is less pharmacologically active than zopiclone itself.
  • Decarboxylation : This pathway contributes significantly to the overall metabolism of zopiclone.

The pharmacokinetics of zopiclone show that it is rapidly absorbed with an oral bioavailability exceeding 75% in most species studied (including humans), while the terminal half-life ranges from 4 to 6 hours in humans .

Table 1: Pharmacokinetic Parameters of Zopiclone and Its Metabolites

ParameterZopicloneN-desmethylzopiclone (NDZOP)This compound (ZOPNO)
Oral Bioavailability>75%Not specifiedNot specified
Terminal Half-life4-6 hoursNot specifiedNot specified
Active MetaboliteYesYesNo
Renal ExcretionYesYesYes

Biological Activity and Clinical Implications

ZOPNO is known to exhibit significantly lower biological activity compared to its parent compound. While zopiclone has sedative-hypnotic effects due to its action on GABA receptors, ZOPNO does not contribute effectively to these effects . However, there are notable clinical implications regarding its formation:

  • Methemoglobinemia Cases : Recent case reports have highlighted instances of methemoglobinemia associated with zopiclone overdose, potentially linked to the formation of ZOPNO. In two documented cases, patients developed elevated methemoglobin levels following excessive ingestion of zopiclone. This suggests that ZOPNO may play a role in oxidative stress leading to methemoglobinemia .
  • Toxicology and Forensic Analysis : The identification of ZOPNO in biological samples can complicate toxicological assessments. Studies have shown that the presence of ZOPNO can be influenced by storage conditions and pH levels in urine samples, which can lead to misinterpretation in forensic contexts .

Case Studies

Several case studies provide insight into the clinical effects and risks associated with zopiclone and its metabolites:

  • Case Study 1 : A 43-year-old woman ingested 100 tablets of zopiclone and presented with symptoms consistent with overdose. Her methemoglobin levels peaked at 23.8%, suggesting a connection between high doses of zopiclone and the formation of ZOPNO .
  • Case Study 2 : Another patient consumed between 150 to 200 tablets and exhibited similar symptoms. Her methemoglobin levels were monitored over time, reinforcing the notion that acute overdose can lead to significant metabolic alterations involving ZOPNO .

Research Findings

Research indicates that while ZOPNO is a minor metabolite (accounting for approximately 11% of the dose), its formation may have important implications for patient safety, particularly in cases of overdose or in patients with compromised liver function where metabolism may be altered .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing Zopiclone N-oxide in biological samples?

  • Methodological Answer : this compound is typically identified using gas chromatography (GC) coupled with flame ionization detection (FID) or electron capture detection (ECD), as validated in postmortem toxicology studies . Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is also employed for quantification, with a lower limit of detection (LLOD) of 0.01 µg/g in blood . Key validation parameters include retention indices (e.g., GC retention index: 3050 for this compound) and spiked calibration curves (0.01–1.0 µg/g) . Researchers should cross-validate results with synthetic reference standards and ensure metabolite stability under alkaline hydrolysis conditions .

Q. How is this compound formed metabolically, and what enzymes are involved?

  • Methodological Answer : this compound is a major metabolite of zopiclone, generated via hepatic oxidation of the piperazine nitrogen by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and minimally CYP2C8 . In vitro studies using human liver microsomes can elucidate enzymatic kinetics (e.g., Km and Vmax values). Radiolabeled zopiclone (e.g., ¹⁴C-labeled) is used to track metabolic pathways, with metabolites isolated via high-performance liquid chromatography (HPLC) and characterized via nuclear magnetic resonance (NMR) . Approximately 12% of an administered zopiclone dose converts to the N-oxide metabolite, which exhibits weak pharmacological activity .

Q. What analytical techniques quantify this compound in pharmacokinetic studies?

  • Methodological Answer : Stereoselective assays (e.g., chiral chromatography) are critical due to zopiclone’s enantiomeric pharmacokinetics. The dextrorotatory enantiomer of this compound predominates in urine, requiring enantiomer-specific detection methods like chiral GC-MS . Population pharmacokinetic modeling should account for covariates such as age, renal/hepatic impairment, and CYP3A4 polymorphisms . Urinary recovery studies show 30% excretion of combined N-oxide and N-desmethyl metabolites, with <10% unchanged zopiclone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound?

  • Methodological Answer : Discrepancies in activity (e.g., weak GABAergic effects vs. NMDA receptor inhibition) require targeted receptor-binding assays. Competitive radioligand binding studies (e.g., using ³H-flumazenil for GABAA receptors) and electrophysiological patch-clamp techniques can quantify potency. In vivo behavioral models (e.g., rodent anxiety tests) should compare zopiclone and its N-oxide metabolite at equimolar doses . Studies must control for enantiomeric purity, as synthetic N-oxide mixtures may contain diastereomers with varying activity .

Q. What methodological considerations are critical for studying this compound’s role in fatal intoxications?

  • Methodological Answer : Forensic studies should use postmortem blood samples analyzed via UPLC-MS/MS to distinguish monointoxications (zopiclone as sole cause) from polypharmacy cases . Demographic stratification (e.g., age >65 years accounts for 65% of monointoxications) requires multivariate regression to adjust for comorbidities and polypharmacy . Toxicokinetic models must incorporate zopiclone’s hepatic clearance variability (t½ = 3.5–8 hours) and protein binding (45–80%) . Reference thresholds for lethal blood concentrations (e.g., >0.1 µg/g) should be validated across populations .

Q. How can researchers design experiments to assess this compound’s genotoxic potential?

  • Methodological Answer : While direct evidence is limited, antimutagenic potential (observed in structurally related N-oxides like 2,6-dimethylpyridine N-oxide) can be evaluated via Ames tests (TA98/TA100 strains) with metabolic activation (S9 fraction). Comet assays or micronucleus tests in human hepatocyte lines (e.g., HepG2) assess DNA damage. Researchers should compare zopiclone and its N-oxide metabolite at clinically relevant concentrations (0.1–10 µM) and include positive controls (e.g., 2-AA for mutagenesis) .

Q. What advanced statistical approaches address variability in this compound pharmacokinetics across populations?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) can analyze sparse pharmacokinetic data from elderly or hepatically impaired cohorts . Covariate analysis should integrate CYP3A4 genotype data (e.g., CYP3A4 *22 allele carriers) and physiological parameters (e.g., creatinine clearance). Bayesian forecasting optimizes dose adjustments in high-risk populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zopiclone N-oxide
Reactant of Route 2
Reactant of Route 2
Zopiclone N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.